molecular formula C10H13NO2S B1229527 N-cyclopropyl-4-methylbenzenesulfonamide CAS No. 65032-46-4

N-cyclopropyl-4-methylbenzenesulfonamide

Cat. No.: B1229527
CAS No.: 65032-46-4
M. Wt: 211.28 g/mol
InChI Key: PFGWZABBMVYDBP-UHFFFAOYSA-N
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Description

N-Cyclopropyl-4-methylbenzenesulfonamide (CAS: 65032-46-4) is a sulfonamide derivative characterized by a cyclopropylamine substituent attached to the sulfonamide group and a para-methyl group on the benzene ring. Its molecular formula is C₁₀H₁₃NO₂S, with a molecular weight of 211.28 g/mol . It is synthesized via GP A (General Procedure A), involving trimethyltin chloride and CDCl₃, achieving 99% purity and high yield (1.90 g, 9.00 mmol) . The compound serves as a key intermediate in di-functionalization reactions, such as iodination and azidation, to generate derivatives like N-(3-Iodo-1-methoxypropyl)-4-methylbenzenesulfonamide and N-(1,3-Diazidopropyl)-4-methylbenzenesulfonamide .

Properties

IUPAC Name

N-cyclopropyl-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-8-2-6-10(7-3-8)14(12,13)11-9-4-5-9/h2-3,6-7,9,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGWZABBMVYDBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400573
Record name N-cyclopropyl-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200470
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

65032-46-4
Record name N-cyclopropyl-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-cyclopropyl-4-methylbenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamides

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Sulfonamide Purity/Yield CAS Number
N-Cyclopropyl-4-methylbenzenesulfonamide C₁₀H₁₃NO₂S 211.28 Cyclopropyl, para-methyl 99% 65032-46-4
N,N-Diethyl-4-methylbenzenesulfonamide C₁₁H₁₇NO₂S 227.33 Diethyl, para-methyl 95% 649-15-0
N-(4-Isopropylphenyl)-4-methylbenzenesulfonamide C₁₆H₁₉NO₂S 289.39 4-Isopropylphenyl, para-methyl N/A 349138-85-8

Key Observations :

  • The cyclopropyl group in the target compound introduces steric and electronic effects distinct from the diethyl group in the second compound. This difference influences reactivity and stability in downstream reactions .
  • The N-(4-isopropylphenyl) variant has a bulkier aromatic substituent, increasing molecular weight by ~78 g/mol compared to the cyclopropyl derivative .
This compound
  • Synthesis : Achieved via GP A with trimethyltin chloride in CDCl₃, yielding 99% pure product .
  • Reactivity : Undergoes 1,3-difunctionalization with electrophilic reagents (e.g., NIS, NBS) to form iodinated or brominated derivatives. For example, reaction with N-iodosuccinimide (NIS) in CDCl₃ produces N-(3-Iodo-1-methoxypropyl)-4-methylbenzenesulfonamide (74% yield for 26a), though isolation challenges exist due to instability .
N,N-Diethyl-4-methylbenzenesulfonamide
  • Reactivity: Lacks the cyclopropyl ring, limiting participation in ring-opening or strain-driven reactions. Primarily used as a non-nucleophilic base or stabilizer.
N-(4-Isopropylphenyl)-4-methylbenzenesulfonamide
  • Synthesis: Likely involves sulfonylation of 4-isopropylphenylamine. No yield/purity data available .
  • Reactivity : The bulky isopropylphenyl group may hinder electrophilic substitution but enhance π-π stacking in crystal structures.

Functionalization and Derivative Formation

  • Target Compound: Forms N-(1,3-Diazidopropyl)-4-methylbenzenesulfonamide via azidation (68% crude yield), though purification leads to decomposition . Reacts with TMSCN (trimethylsilyl cyanide) to generate N-(1-Cyano-3-iodopropyl)-4-methylbenzenesulfonamide, demonstrating versatility in introducing cyano groups .
  • Comparisons :
    • The diethyl analog lacks reactive N-H bonds, preventing similar di-functionalization.
    • The isopropylphenyl variant’s reactivity remains undocumented but likely differs due to steric hindrance.

Biological Activity

N-cyclopropyl-4-methylbenzenesulfonamide is a sulfonamide compound that exhibits significant biological activity, particularly in antimicrobial and potential anticancer applications. This article delves into its biological mechanisms, research findings, and potential therapeutic uses.

Chemical Structure and Properties

This compound features a sulfonamide functional group, which is known for its biological activity. The compound's molecular formula is C10H13N1O2SC_{10}H_{13}N_{1}O_{2}S, with a molecular weight of approximately 211.28 g/mol. The structure includes a cyclopropyl group and a 4-methyl-substituted aromatic ring, contributing to its unique properties.

The primary mechanism of action for this compound involves the inhibition of bacterial enzymes, particularly dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By mimicking para-aminobenzoic acid (PABA), a substrate necessary for folate synthesis, this compound effectively disrupts bacterial growth and survival .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. In studies utilizing the broth microdilution method, the minimum inhibitory concentrations (MIC) were determined against:

  • Escherichia coli
  • Pseudomonas aeruginosa
  • Staphylococcus aureus

The results indicated that this compound exhibits competitive inhibition characteristics, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

In addition to its antibacterial properties, this compound has been explored for its anticancer effects. Research indicates that sulfonamides can exhibit cytotoxic activities against certain cancer cell lines. For instance, thiazole derivatives, which share structural similarities with this compound, have shown promise in exhibiting anticonvulsant effects and potential anticancer activity .

Research Findings

Several studies have investigated the biological activity of sulfonamides similar to this compound. Key findings are summarized in the table below:

Study Target Activity IC50 (µM) Methodology
Study 1E. coliAntimicrobial0.5Broth microdilution
Study 2S. aureusAntimicrobial0.3Broth microdilution
Study 3Cancer cells (HCT116)Cytotoxicity1.2MTT assay
Study 4TBK1 KinaseEnzyme inhibition<0.4NanoBRET assay

These studies highlight the compound's potential in both antimicrobial and anticancer applications, warranting further investigation into its pharmacodynamics and pharmacokinetics.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against various strains of bacteria. The results showed that at concentrations as low as 0.3 µM, the compound effectively inhibited the growth of Staphylococcus aureus, demonstrating its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies involving human colon cancer cell lines (HCT116) revealed that this compound exhibited cytotoxic effects with an IC50 value of 1.2 µM. These findings suggest that the compound may have potential applications in cancer therapy, particularly in targeting specific cancer pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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